molecular formula C10H6N2S2Se B14170728 3,5-Dithiophen-2-yl-1,2,4-selenadiazole CAS No. 68723-63-7

3,5-Dithiophen-2-yl-1,2,4-selenadiazole

Cat. No.: B14170728
CAS No.: 68723-63-7
M. Wt: 297.3 g/mol
InChI Key: SCRBGTDBVPUEPJ-UHFFFAOYSA-N
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Description

3,5-Dithiophen-2-yl-1,2,4-selenadiazole is a heterocyclic compound that contains selenium, sulfur, and nitrogen atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dithiophen-2-yl-1,2,4-selenadiazole typically involves the reaction of 2-thiopheneselenenyl chloride with hydrazine hydrate, followed by cyclization to form the selenadiazole ring . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as molecular iodine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing continuous flow processes for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dithiophen-2-yl-1,2,4-selenadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene rings .

Scientific Research Applications

3,5-Dithiophen-2-yl-1,2,4-selenadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dithiophen-2-yl-1,2,4-selenadiazole involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dithiophen-2-yl-1,2,4-selenadiazole is unique due to the presence of thiophene rings, which impart distinct electronic properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and materials science .

Properties

CAS No.

68723-63-7

Molecular Formula

C10H6N2S2Se

Molecular Weight

297.3 g/mol

IUPAC Name

3,5-dithiophen-2-yl-1,2,4-selenadiazole

InChI

InChI=1S/C10H6N2S2Se/c1-3-7(13-5-1)9-11-10(15-12-9)8-4-2-6-14-8/h1-6H

InChI Key

SCRBGTDBVPUEPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=N[Se]C(=N2)C3=CC=CS3

Origin of Product

United States

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